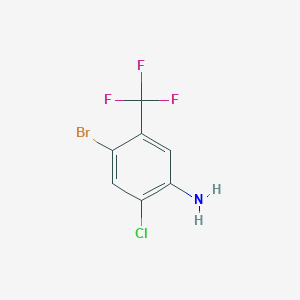

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Descripción general

Descripción

4-Bromo-2-chloro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by the introduction of the trifluoromethyl group. For instance, the compound can be synthesized through the following steps:

Nitration: Aniline is nitrated to form nitroaniline.

Reduction: The nitro group is reduced to form the corresponding amine.

Halogenation: Bromination and chlorination are carried out to introduce the bromine and chlorine atoms.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other aromatic derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-2-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is utilized in the development of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparación Con Compuestos Similares

- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- 4-Bromo-3-(trifluoromethyl)aniline

- 2-Bromo-5-(trifluoromethyl)aniline

Comparison: Compared to its analogs, 4-Bromo-2-chloro-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications .

Actividad Biológica

4-Bromo-2-chloro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₄BrClF₃N. It features a unique combination of halogen substituents that significantly influence its biological activity and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, focusing on its role in drug development, antimicrobial properties, and interactions with biological systems.

The compound is characterized by:

- Bromine (Br) and Chlorine (Cl) substituents which enhance its reactivity.

- A trifluoromethyl (CF₃) group that increases lipophilicity, affecting its absorption and distribution in biological systems.

Applications in Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly in the development of inhibitors for viral infections such as Hepatitis C. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on the hepatitis C virus NS3 protease, highlighting its potential in antiviral drug design.

Case Study: Hepatitis C Virus Inhibition

A series of compounds derived from this compound were synthesized and evaluated for their activity against HCV. The results indicated that modifications to the aniline structure could enhance binding affinity and potency against the NS3 protease, suggesting a promising avenue for antiviral therapy development.

Antimicrobial Activity

Recent research has demonstrated that derivatives of this compound possess antimicrobial properties. For example, one derivative was found to exhibit significant antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent in clinical settings.

Interaction Studies

Interaction studies involving this compound focus on its biochemical behavior and interactions with proteins or enzymes. Preliminary data suggest that the halogen substituents may influence these interactions, although comprehensive studies are necessary to elucidate the mechanisms involved. Understanding these interactions is crucial for assessing the compound's efficacy as a drug or pesticide.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₄ClF₃N | Contains Cl and CF₃; used in NLO materials |

| 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | C₇H₄BrClF₃N | Similar halogenation pattern; potential herbicidal properties |

| 4-Bromo-3-chloro-5-(trifluoromethyl)aniline | C₇H₄BrClF₃N | Exhibits similar reactivity; toxicological profile needs assessment |

| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₄ClF₃N | Lacks bromine but retains CF₃; used in various applications |

This table illustrates how variations in halogen substituents can influence the chemical behavior and potential applications of these compounds.

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTLQQLBRJFBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555898 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104460-69-7 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.